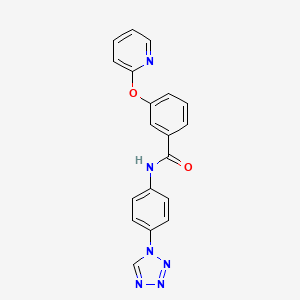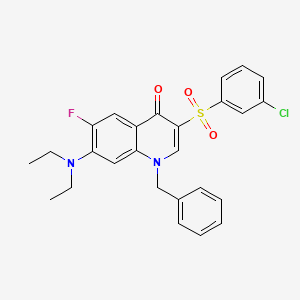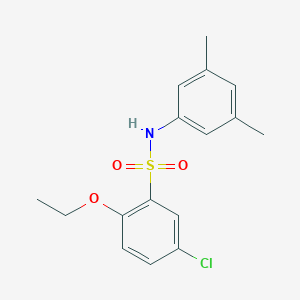
N-(4-(1H-tetrazol-1-yl)phenyl)-3-(pyridin-2-yloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(1H-tetrazol-1-yl)phenyl)-3-(pyridin-2-yloxy)benzamide is a useful research compound. Its molecular formula is C19H14N6O2 and its molecular weight is 358.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Heterocyclic Compounds in Drug Development
Heterocyclic compounds, particularly those incorporating pyridine, pyrimidine, and tetrazole rings, play a crucial role in the development of new pharmaceuticals. These compounds are pivotal in the synthesis of drugs due to their diverse biological activities, which include antitumor, anti-inflammatory, antiviral, and antibacterial effects. Their structural versatility allows for targeted modifications to enhance drug specificity and reduce systemic side effects (Zhu & Jiang, 2018).
Optical Sensors and Environmental Monitoring
Pyrimidine derivatives, due to their ability to form both coordination and hydrogen bonds, are excellent candidates for use as optical sensors. These materials have significant applications in environmental monitoring, where they can detect various chemical species with high specificity and sensitivity (Jindal & Kaur, 2021).
Advances in Organic Synthesis and Catalysis
The chemistry of heterocyclic N-oxide derivatives, which are synthesized from pyridine and indazole among others, demonstrates significant functionalities in organic synthesis, catalysis, and medicinal applications. These compounds have shown potential in the formation of metal complexes, catalysts design, asymmetric synthesis, and as precursors in the development of drugs with anticancer, antibacterial, and anti-inflammatory properties (Li et al., 2019).
Nutritional and Pharmacological Effects
The structural modification of heterocyclic compounds has led to the discovery of molecules with significant nutritional and pharmacological effects. Specifically, compounds containing phenolic hydroxyl groups or aryl groups at specific positions exhibit strong bioactivities, including antioxidant, anti-HIV, and antitumor activities. Such modifications guide the rational design of new leads for therapeutic applications (Zhu & Jiang, 2018).
Environmental Fate and Behavior of Heterocyclic Compounds
The environmental fate and behavior of heterocyclic compounds, including their degradation, persistence, and potential toxicological effects, are of significant interest. These studies are crucial for understanding the ecological impact of chemical pollutants and for developing strategies to mitigate their presence in the environment (Haman et al., 2015).
特性
IUPAC Name |
3-pyridin-2-yloxy-N-[4-(tetrazol-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O2/c26-19(22-15-7-9-16(10-8-15)25-13-21-23-24-25)14-4-3-5-17(12-14)27-18-6-1-2-11-20-18/h1-13H,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKLBIPXHLTGPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2522137.png)


![Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2522140.png)

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2522147.png)
![3-[4-(2-Chloroacetyl)piperazin-1-yl]-1lambda6-thiolane-1,1-dione hydrochloride](/img/structure/B2522148.png)
![1-(tert-Butoxycarbonyl)-6-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2522150.png)


![N-1,3-benzodioxol-5-yl-N-(2-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2522155.png)
![3-fluoro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2522156.png)
![N-(5-chloro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2522159.png)
![N~1~-(3,5-difluorophenyl)-2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2522160.png)
